
7-nitro-2-oxo-2H-chromène-3-carboxylate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C10H4KNO6. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position, a keto group at the 2nd position, and a carboxylate group at the 3rd position of the chromene ring. It is typically found as a pale-yellow to yellow-brown solid .
Applications De Recherche Scientifique
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the nitration of 2-oxo-2H-chromene-3-carboxylic acid followed by neutralization with potassium hydroxide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Reduction: 7-amino-2-oxo-2H-chromene-3-carboxylate.
Substitution: Esters or amides of 7-nitro-2-oxo-2H-chromene-3-carboxylate.
Mécanisme D'action
The biological activity of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-nitro-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the potassium ion.
7-amino-2-oxo-2H-chromene-3-carboxylate: Formed by the reduction of the nitro group.
2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group at the 7th position.
Uniqueness
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the nitro and carboxylate groups, which confer distinct chemical reactivity and biological activity. The potassium ion also enhances its solubility in water, making it more suitable for certain applications compared to its non-potassium counterparts .
Propriétés
IUPAC Name |
potassium;7-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6.K/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14;/h1-4H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRCEUETYJAPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4KNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)
![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)
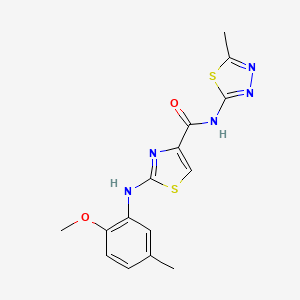
![3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
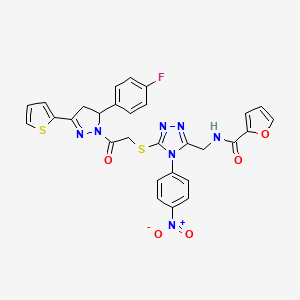
![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)
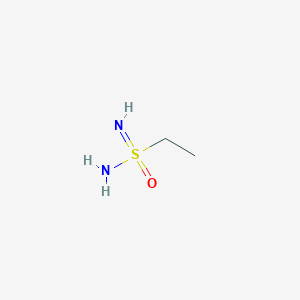
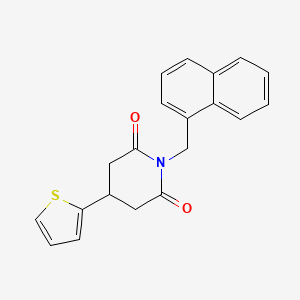

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)
![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)
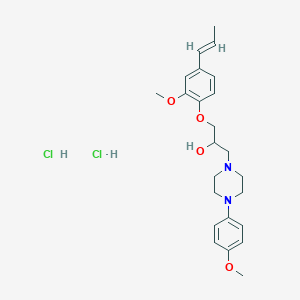
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)
